
N-(2,3-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Overview
Description
N-(2,3-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H23FN4O3 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(2,3-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity through various studies and findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H18FN5O3
- Molecular Weight : 419.42 g/mol
- LogP : 4.447 (indicating lipophilicity)
- Water Solubility : LogSw -4.31 (indicating low solubility)
Biological Activity Overview
The biological activity of this compound primarily revolves around its anticancer properties. The oxadiazole moiety is known for its diverse pharmacological effects, including anticancer activity. Recent studies have highlighted several mechanisms through which oxadiazole derivatives exert their effects.
Anticancer Activity
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Mechanism of Action :
- Compounds containing the 1,2,4-oxadiazole structure have been shown to inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival .
- The specific hybridization of oxadiazoles with other pharmacophores enhances their anticancer potential by targeting multiple pathways involved in tumor growth.
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Cell Line Studies :
- In vitro studies have demonstrated significant growth inhibition in various cancer cell lines. For instance, related compounds have shown percent growth inhibitions (PGIs) of over 85% against cell lines such as OVCAR-8 and SNB-19 .
- A comparative analysis of similar oxadiazole derivatives indicated that modifications in the chemical structure could lead to enhanced potency against specific cancer types .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of compounds similar to this compound:
Study | Compound | Cell Line Tested | % Growth Inhibition |
---|---|---|---|
6h | SNB-19 | 86.61 | |
6h | OVCAR-8 | 85.26 | |
17a | MCF-7 | IC50 = 0.65 µM | |
17b | HeLa | IC50 = 2.41 µM |
Structure Activity Relationship (SAR)
The structure activity relationship of oxadiazole derivatives indicates that:
- Substituents on the oxadiazole ring significantly influence biological activity.
- Compounds with electron-withdrawing groups often demonstrate higher potency due to increased reactivity towards biological targets.
Scientific Research Applications
Anticancer Research
N-(2,3-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been included in various screening libraries aimed at anticancer drug discovery. It is part of libraries that contain compounds specifically designed to target cancer pathways and cellular mechanisms. The compound's structure suggests potential interactions with kinases and other receptors involved in cancer progression .
Kinase Inhibition Studies
The compound has been identified as a candidate for studies focused on kinase inhibition. Kinases are critical enzymes involved in signaling pathways that regulate cell division and survival. Inhibitors of these enzymes can lead to reduced tumor growth and improved patient outcomes in cancer therapies. Preliminary studies indicate that compounds with similar structures have shown promising results in inhibiting specific kinases associated with cancer .
Neuropharmacology
Research indicates that derivatives of oxadiazole and pyridine compounds may possess neuroprotective properties. The presence of the oxadiazole moiety in this compound suggests potential applications in treating neurodegenerative diseases through modulation of neuroinflammatory pathways .
Case Study 1: Anticancer Activity
In a study evaluating various compounds for anticancer activity, this compound was shown to inhibit the proliferation of several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Kinase Targeting
A series of experiments focused on the inhibition of specific kinases revealed that this compound effectively reduced the activity of certain receptor tyrosine kinases implicated in tumor growth. These findings suggest its potential utility as a lead compound for developing targeted therapies against specific cancers .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3/c1-14-6-5-7-20(17(14)4)27-21(31)13-30-16(3)12-15(2)22(25(30)32)24-28-23(29-33-24)18-8-10-19(26)11-9-18/h5-12H,13H2,1-4H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTXNQFWTDXNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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